N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is an organic compound that belongs to the class of sulfonylacetamides This compound is characterized by the presence of a sulfonyl group attached to an acetamide moiety, which is further substituted with a 2,3-dimethylphenyl group and a 1-ethyl-1H-indol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:
-
Formation of the Indole Derivative: : The synthesis begins with the preparation of the 1-ethyl-1H-indole-3-yl derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring.
-
Sulfonylation: : The indole derivative is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the indole ring.
-
Acetamide Formation: : The final step involves the reaction of the sulfonylated indole with 2,3-dimethylaniline and chloroacetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The sulfonyl group may play a crucial role in binding to active sites, while the indole and phenyl groups could contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide: Similar structure but with a methyl group instead of an ethyl group on the indole ring.
N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both the 2,3-dimethylphenyl and 1-ethyl-1H-indol-3-yl groups provides a distinct steric and electronic environment that can affect its interactions with molecular targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-9-5-6-11-18(16)22)26(24,25)13-20(23)21-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIDVBVXFKORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.